5-Bromo Regiochemistry Is Mandatory for the Filgotinib Suzuki Coupling: Other Isomers Produce Different Connectivity
In the validated filgotinib synthetic route, 5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine undergoes Suzuki coupling with 4-(hydroxymethyl)phenylboronic acid at the 5-position to install the essential 5-aryl group [1]. This regiochemistry is dictated by the bromine placement: the 6-bromo isomer (CAS 947248-68-2), 7-bromo isomer (CAS 882521-63-3), or 8-bromo isomer (CAS 1124382-72-4) would direct the coupling to the 6-, 7-, or 8-position respectively, producing constitutional isomers of the target API that have not been validated for JAK1 selectivity [2]. Use of any other isomer would require a complete re-optimization of the downstream synthesis and would not yield filgotinib.
| Evidence Dimension | Regiochemical outcome of Suzuki coupling |
|---|---|
| Target Compound Data | 5-bromo isomer → 5-aryl filgotinib precursor (validated route) |
| Comparator Or Baseline | 6-, 7-, 8-bromo isomers → 6-, 7-, 8-aryl constitutional isomers (not filgotinib) |
| Quantified Difference | Structural (non-interchangeable connectivity) |
| Conditions | Filgotinib synthetic route: PdCl2(dppf), K2CO3, dioxane/H2O, 90°C |
Why This Matters
Procurement of the wrong bromo isomer wastes entire synthesis campaigns because the resulting product is structurally incapable of yielding the target API.
- [1] Drug Synthesis Database. FILGOTINIB: Condensation of 2-amino-6-bromopyridine → 2-amino-5-bromo[1,2,4]triazolo[1,5-a]pyridine (V) → Suzuki coupling with 4-(hydroxymethyl)phenylboronic acid. View Source
- [2] Galapagos NV. 5-Phenyl-[1,2,4]triazolo[1,5-a]pyridine-2-yl carboxamides as JAK inhibitors. Patent CN102482273 (claiming specifically 5-substituted triazolopyridine carboxamides). View Source
